molecular formula C17H16Cl2N2O4S B3438861 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide

2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide

Cat. No. B3438861
M. Wt: 415.3 g/mol
InChI Key: ZSHFAYNEGXYKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as DMSO, is a chemical compound that has been widely used in scientific research. It is a crystalline solid that is soluble in water, ethanol, and other organic solvents. DMSO has been used in various fields of research, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

The exact mechanism of action of 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. It may also affect cell membrane permeability and ion channels, leading to changes in cellular signaling pathways. 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as an anti-cancer agent. 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide has been shown to have anti-inflammatory and analgesic effects, and may be useful in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide has several advantages as a solvent and cryoprotectant. It is relatively non-toxic and has a low freezing point, making it ideal for use in cryopreservation. 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide is also highly soluble in water and other organic solvents, making it a versatile solvent for a wide range of compounds. However, 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide can also have negative effects on cell viability and function, and may interfere with certain assays. It is important to carefully consider the potential effects of 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide on experimental outcomes before using it in a study.

Future Directions

There are several potential future directions for research on 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanisms of action of 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide on cancer cells, and to identify potential targets for therapeutic intervention. In addition, 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide may have potential as a neuroprotective agent, and further studies are needed to determine its effects on neurodegenerative diseases. Finally, there may be potential applications for 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide in regenerative medicine, as a cryoprotectant for stem cells and other tissues. Further research is needed to explore these potential applications of 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide.
Conclusion
In conclusion, 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide is a versatile chemical compound that has been widely used in scientific research. It has a variety of applications, including as a solvent, cryoprotectant, and penetration enhancer. 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide has several potential biochemical and physiological effects, including anti-cancer and neuroprotective effects. However, it is important to carefully consider the potential advantages and limitations of 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide before using it in a study. Further research is needed to explore the potential applications of 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide in various fields of research.

Scientific Research Applications

2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide has been used in a variety of scientific research applications. It is commonly used as a solvent for organic compounds, as it can dissolve a wide range of substances. 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide is also used as a cryoprotectant for cells and tissues, allowing them to be frozen and stored for long periods without damage. In addition, 2,4-dichloro-5-(4-morpholinylsulfonyl)-N-phenylbenzamide has been used as a penetration enhancer for drugs and other molecules, allowing them to enter cells more easily.

properties

IUPAC Name

2,4-dichloro-5-morpholin-4-ylsulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c18-14-11-15(19)16(26(23,24)21-6-8-25-9-7-21)10-13(14)17(22)20-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHFAYNEGXYKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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